Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR TKI). It exhibits high potency and specificity for T790M-containing double mutant EGFRs, minimal intrinsic chemical reactivity, greatly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors, and minimal activity against wild-type EGFR. []
Relevance: Although PF-06459988 differs significantly in overall structure from 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, both compounds share a common focus on targeting specific kinase proteins. Additionally, both compounds incorporate a substituted pyrimidine ring within their structure, highlighting a potential common pharmacophore for kinase inhibition. []
Compound Description: Batanopride is synthesized via a seven-step sequence and is a radiolabeled compound (14C-batanopride). The specific activity of the final product is 29.8 μCi/mg. []
Relevance: While Batanopride differs significantly from 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol in terms of overall structure and biological activity, both compounds share a common structural element: a substituted benzene ring with chlorine and amino groups. This suggests potential similarities in their chemical synthesis pathways or reactivity profiles. []
Compound Description: BAY 1000394 is a potent, pan-cyclin-dependent kinase (CDK) inhibitor currently in Phase I clinical trials for cancer treatment. This compound emerged from lead optimization efforts to address off-target activity observed with an earlier lead compound, ZK 304709. []
Relevance: Both BAY 1000394 and 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol feature a substituted pyrimidine ring as a central scaffold. This suggests a potential shared pharmacophore for targeting specific proteins, although the exact mechanisms and target proteins may differ. []
Compound Description: Etravirine is an anti-HIV drug, and its various solvates and salts have been extensively studied, including its interactions with dimethyl sulfoxide, 1,4-dioxane, N,N-dimethylacetamide, and oxalate. []
Relevance: Both Etravirine and 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol share a common structural element: a substituted pyrimidine ring with an amino group. This highlights the importance of the pyrimidine scaffold in medicinal chemistry for developing compounds with diverse biological activities. []
Reference:
2,4-dioxo- and 4-imino-2-oxo-3-phenyl-5-R-6-R`-thieno[2.3-d]pyrimidines
Compound Description: This series of compounds represents a class of derivatives synthesized and studied for their potential biological activities, including secretory, anti-inflammatory, and antimicrobial effects. Their structure-activity relationship is explored within the research. []
Relevance: While not directly mentioned, 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol belongs to the broader category of pyrimidine derivatives being investigated for their pharmacological potential, similar to the 2,4-dioxo- and 4-imino-2-oxo-3-phenyl-5-R-6-R`-thieno[2.3-d]pyrimidines. The exploration of structure-activity relationships in this study could provide valuable insights for optimizing the main compound's structure for desired biological activity. []
Reference:
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) and AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol)
Compound Description: AP-NP and AP-4-Me-Ph are diaryl pyrimidine derivatives identified through in silico studies as potential inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. These molecules exhibited low binding energies, suggesting their potential in disrupting viral entry into host cells. []
Relevance: Structurally, AP-NP and AP-4-Me-Ph share a core pyrimidine scaffold with 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol. Notably, all three compounds possess a 2-amino substituent on the pyrimidine ring, suggesting a possible pharmacophore for binding to biological targets. This structural similarity suggests potential shared chemical properties or biological activities among these compounds. []
Compound Description: AKF-D52 is a synthetic phenoxypyrimidine-urea derivative that exhibits potent antiproliferative activity against various cancer cell types, including non-small cell lung cancer (NSCLC) cells. It induces both caspase-dependent and caspase-independent apoptosis, activates the extrinsic apoptotic pathway, and triggers cytoprotective autophagy. []
Relevance: AKF-D52 and 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol share a prominent structural feature: a 2-amino substituted pyrimidine ring coupled to a phenoxy group. This shared scaffold indicates potential similarities in their chemical synthesis pathways or potential for interacting with similar biological targets, although their specific mechanisms of action may differ. []
Compound Description: Bosentan is a non-peptide antagonist of the human endothelin-1 receptor and is primarily used in the treatment of pulmonary arterial hypertension. It belongs to BCS class II drugs, exhibiting poor aqueous solubility and low bioavailability. []
Relevance: Bosentan and 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol share a central pyrimidine core, with various substitutions at different positions. This shared scaffold emphasizes the importance of the pyrimidine ring system in designing molecules with diverse biological activities. []
Compound Description: This compound, identified as an impurity (related substance) in the synthesis of the endothelin receptor antagonist Macitentan, is characterized by spectroscopic techniques and chromatographic analysis. []
Relevance: Structurally, 2, 2’-{[5-(4-bromophenyl) pyrimidine-4,6diyl]bis(oxy)}diethanol shares the core pyrimidine scaffold with 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, albeit with different substituents. This highlights the versatility of the pyrimidine ring system for generating diverse molecules with varying pharmacological profiles. []
Compound Description: Compound 1 is a high-affinity ATP-competitive inhibitor of Tau-tubulin kinase 1 (TTBK1), a serine/threonine/tyrosine kinase implicated in tau protein phosphorylation and the pathogenesis of Alzheimer’s disease. []
Relevance: While Compound 1 does not possess a pyrimidine ring, it shares a common feature with 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol: both molecules incorporate a substituted aromatic ring system with an amino group. This suggests that these structural elements may contribute to binding to kinase targets, although the precise mechanisms and target proteins may differ. []
Compound Description: Compound 2 is another high-affinity ATP-competitive inhibitor of Tau-tubulin kinase 1 (TTBK1). It exhibits slow binding kinetics to TTBK1, potentially due to conformational changes required for binding. []
Relevance: Compound 2 shares a key structural feature with 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol: both molecules contain a substituted pyrimidine ring system linked to an aromatic ring. This common scaffold suggests a possible shared pharmacophore for binding to kinase targets, although the exact mechanisms and target proteins may vary. []
Compound Description: Compound 4 is a crucial intermediate in the synthesis of various biologically active compounds, including osimertinib, a third-generation EGFR TKI used for cancer treatment. []
Relevance: While Compound 4 does not directly resemble 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol structurally, it serves as a precursor to osimertinib, which targets the same protein family (kinases) as some pyrimidine derivatives mentioned in the provided papers. This connection highlights the potential of different chemical scaffolds, including indole derivatives like Compound 4, to be incorporated in the design of kinase inhibitors. []
Reference:
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Compound Description: This compound serves as the starting material in a synthetic route for producing the anticoagulant drug Ticagrelor. []
Relevance: The starting material, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, highlights the importance of the pyrimidine ring system as a common building block for creating diverse molecules with varying pharmacological profiles, similar to 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol. []
Compound Description: BAY 58-2667 acts as a soluble guanylyl cyclase (sGC) activator, demonstrating haem-mimetic properties by binding to sGC when the native haem is removed. It also protects sGC from ubiquitin-triggered degradation. []
Relevance: While structurally distinct from 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, BAY 58-2667 highlights the exploration of various chemical scaffolds, beyond pyrimidine derivatives, for targeting specific protein activities. This research emphasizes the broader context of drug development and the potential for different chemical classes to achieve similar therapeutic goals. []
Reference:
5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)
Compound Description: HMR 1766 is a haem-independent sGC activator, suggesting a different mechanism of action compared to BAY 58-2667. []
Relevance: Similar to BAY 58-2667, HMR 1766 demonstrates that achieving targeted protein modulation can be achieved through various chemical scaffolds, expanding beyond pyrimidine-based structures like 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol. This research underscores the diversity of chemical approaches for modulating specific protein activities. []
Reference:
Zn-protoporphyrin IX (Zn-PPIX)
Compound Description: Zn-PPIX acts as a haem-mimetic compound, similar to BAY 58-2667, suggesting its potential to bind to sGC and potentially influence its activity. []
Relevance: Zn-PPIX, distinct from the pyrimidine-based structure of 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, highlights the role of metalloporphyrins in mimicking haem function and potentially modulating protein activity. This research broadens the scope of potential pharmacological approaches and emphasizes the potential of diverse chemical structures in achieving desired biological effects. []
Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator, indicating a mechanism of action reliant on the presence of the native haem group within sGC. []
Relevance: BAY 41-2272, while structurally different from 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, shares a pyrimidine ring as a core structural element. This underscores the versatility of the pyrimidine scaffold in designing molecules with diverse biological activities and mechanisms of action. []
Compound Description: This series of formazan derivatives is prepared from coumarin and characterized for its potential biological activity. They are specifically evaluated for their inhibitory effects on bacterial growth, demonstrating potential as antimicrobial agents. []
Relevance: Although structurally distinct from 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, the G11-G24 formazan derivatives illustrate the exploration of different chemical scaffolds for achieving specific biological activities. This research highlights the broader context of medicinal chemistry and the potential for diverse chemical structures to exhibit desired pharmacological properties. []
Compound Description: CCT196969 is a panRAF inhibitor that targets all isoforms of RAF kinases. It has limited brain distribution due to high nonspecific binding in the brain and plasma. []
Relevance: Despite the different core structures, CCT196969 and 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol share a common goal in targeting specific kinases. The limited brain distribution of CCT196969 highlights the importance of considering pharmacokinetic properties when designing kinase inhibitors, which may also be relevant for optimizing the main compound. []
Compound Description: LY3009120 is another panRAF inhibitor that exhibits limited brain distribution, partly due to efflux mechanisms at the blood-brain barrier. It shows superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors. []
Relevance: LY3009120 shares a substituted pyrimidine core structure with 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, emphasizing the significance of pyrimidine-based compounds in kinase inhibition. The research on LY3009120 underscores the importance of optimizing pharmacokinetic properties for achieving optimal therapeutic efficacy, which may also be relevant for the main compound. []
Compound Description: MLN2480 is a panRAF inhibitor with a relatively higher brain distribution compared to other panRAF inhibitors studied. It exhibits limited efficacy against melanoma cell lines. []
Relevance: MLN2480, like 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, possesses a pyrimidine ring as a key structural element. The comparison between MLN2480 and other panRAF inhibitors emphasizes the influence of structural variations within the pyrimidine scaffold on pharmacokinetic properties and efficacy, highlighting the importance of optimizing these factors for the main compound. []
Compound Description: RV-1729 is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. This application claims two crystalline forms and inhaled formulations of RV-1729, which are claimed to be useful in the treatment of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). []
Relevance: RV-1729 and 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol share a common structural feature: a substituted pyrimidine ring with an amino group. This suggests a possible shared pharmacophore for binding to biological targets, although the specific mechanisms and targets may vary. Additionally, both compounds are being explored for their therapeutic potential in different disease areas, highlighting the versatility of pyrimidine-based structures in medicinal chemistry. []
Compound Description: Impurity I is an impurity detected in amodiaquine bulk drug samples and characterized using LC/MS(n) and NMR spectroscopy. []
Relevance: While Impurity I differs considerably from 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, both compounds possess a substituted aromatic ring with a chlorine substituent and an amino group. This shared feature suggests potential similarities in their chemical synthesis pathways or reactivity profiles, despite their different core structures and biological activities. []
Compound Description: This compound is a potent, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist that exhibits oral bioavailability. []
Relevance: Compound 1 and 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol both feature a substituted pyrimidine ring, highlighting its role in designing molecules for various biological targets. This shared scaffold underscores the importance of pyrimidine rings in medicinal chemistry for developing diverse compounds with varying pharmacological profiles. []
Compound Description: MLN4924 is a potent and selective inhibitor of the Nedd8-activating enzyme (NAE), proposed for the treatment of cancer in combination with hypomethylating agents like azacytidine or decitabine. []
Relevance: While structurally different from 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, MLN4924 showcases the diversity of chemical structures employed in targeting specific enzymes for therapeutic purposes. This research broadens the scope of potential drug development approaches and highlights the exploration of various chemical scaffolds beyond pyrimidine derivatives. []
Compound Description: I-216 is another NAE inhibitor, similar to MLN4924, also proposed for cancer treatment in combination with hypomethylating agents. []
Relevance: Despite its different core structure, I-216 shares a substituted pyrimidine ring with 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, highlighting the importance of pyrimidine-based compounds in drug development. This research reinforces the versatility of pyrimidine rings in designing molecules for targeting specific enzymes with potential therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.